![molecular formula C18H18N2O4 B510360 {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid CAS No. 737771-40-3](/img/structure/B510360.png)

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

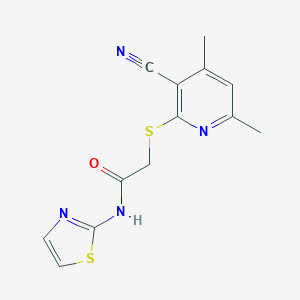

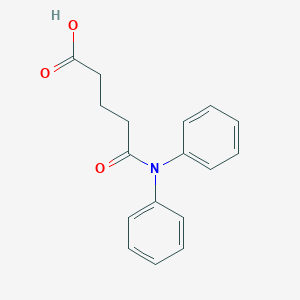

2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxyacetic acid is a chemical compound with the following structural formula: !Molecular Structure. It contains a carbazole moiety, an amino group, and an oxoethoxyacetic acid functional group. The compound exhibits interesting optical properties and has potential applications in photopolymerization .

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, it can be prepared through Sonogashira coupling and Knoevenagel reactions . These reactions allow the incorporation of the carbazole group and the oxoethoxyacetic acid moiety into the final structure .

Molecular Structure Analysis

Density functional theory (DFT) calculations reveal that the compound’s structure is coplanar-conjugated and uniform in shape. This molecular arrangement contributes to its optical properties and electron transitions. The UV spectra exhibit absorption peaks in the range of 240 nm to 400 nm, indicating both π–π* and n–π* electron transitions .

Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. For instance, the oxoethoxyacetic acid group can participate in nucleophilic addition reactions, while the carbazole moiety may undergo oxidation or reduction processes. Further investigations are needed to explore its reactivity with other compounds .

Physical And Chemical Properties Analysis

作用机制

Target of Action

The primary target of 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy acetic acid is the hole transport layer in solar cells . This compound, also known as 2PACz, acts as a substitute for PEDOT:PSS, a commonly used hole transport layer .

Mode of Action

2PACz interacts with its target by forming a self-assembled monolayer on the surface of the hole transport layer . This interaction results in the removal of shallow trap states, enhancing the efficiency of charge transport .

Biochemical Pathways

The action of 2PACz affects the charge transport pathway in solar cells . By forming a self-assembled monolayer, it enhances the stability and efficiency of charge transport, leading to improved performance of the solar cells .

Result of Action

The use of 2PACz in solar cells has resulted in significant improvements in their performance. Solar cells using 2PACz as the hole transport layer have achieved efficiencies as high as 19.51% , compared to 16.33% when using PEDOT:PSS . Additionally, the implemented monolayers enhance both the shelf lifetime of the device as well as the operational stability .

Action Environment

The action of 2PACz is influenced by the environment within the solar cell. The presence of 2PACz on the NiOx surface with a tridentate binding geometry successfully removed these shallow trap states . Furthermore, the compound’s efficiency and stability are maintained under continuous illumination and after being stored in a N2 atmosphere for an extended period .

属性

IUPAC Name |

2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-24-11-18(22)23/h3-9H,2,10-11H2,1H3,(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDTTXBQXYGBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)

![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)

![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)

![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)

![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)

![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)

![Ethyl 4-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B510371.png)